

recrystallization methods for ethoxybenzamide compounds

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Compound of Interest

Compound Name: *N*-(2,5-dimethoxyphenyl)-4-ethoxybenzamide

CAS No.: 313251-88-6

Cat. No.: B2557260

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Application Note: Advanced Recrystallization Protocols for High-Purity 2-Ethoxybenzamide (Ethenzamide)

Introduction

2-Ethoxybenzamide (Ethenzamide) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1][2] In pharmaceutical manufacturing, the purity and crystalline form of Ethenzamide are critical quality attributes (CQAs) that directly influence bioavailability and stability.

The synthesis of Ethenzamide—typically via the O-ethylation of salicylamide—often yields impurities such as unreacted salicylamide and reaction byproducts (e.g., sodium bromide/sulfate salts). Furthermore, Ethenzamide exhibits polymorphism (Forms I, II, and III), with Form I being the thermodynamically stable modification required for commercial formulations.

This guide details two robust recrystallization protocols designed to achieve >99.5% purity while ensuring the isolation of the stable Form I polymorph.

Physicochemical Basis for Protocol Design

Successful recrystallization relies on exploiting the differential solubility of the target compound and its impurities. Ethenzamide presents a classic hydrophobic profile, making it ideal for solvent/anti-solvent systems.

Table 1: Solubility Profile of 2-Ethoxybenzamide

Solvent	Solubility (25°C)	Solubility (Boiling)	Role in Protocol
Ethanol (95%)	High	Very High	Primary Solvent
Acetone	High	Very High	Alternative Solvent
Water	Insoluble (<0.1 g/100mL)	Low	Anti-Solvent
Chloroform	Moderate	High	Impurity Scavenger

Polymorphic Control Strategy:

- Form I (Stable): Obtained via slow cooling from ethanolic solutions. Melting point: ~132–134°C.[3][4]
- Metastable Forms: Often result from rapid precipitation or high-energy milling. These must be avoided to prevent phase transitions during storage.

Method A: Binary Solvent Cooling Crystallization (Ethanol/Water)

This is the industry-standard method for bulk purification. It utilizes the high temperature coefficient of solubility in ethanol and the "salting out" effect of water to maximize yield without compromising purity.

Reagents & Equipment

- Crude Ethenzamide
- Solvent: Ethanol (95% or absolute)[5]

- Anti-Solvent: Deionized Water
- Equipment: Jacketed glass reactor (or round-bottom flask) with reflux condenser, overhead stirrer, and temperature probe.

Step-by-Step Protocol

- Dissolution (Saturation):
 - Charge crude Ethenzamide into the reactor.
 - Add Ethanol (ratio: 3.0 mL per gram of solid).
 - Heat the mixture to 70°C (just below reflux) with moderate stirring (200 RPM).
 - Observation: The solution should become clear. If undissolved solids persist (likely inorganic salts), filter the hot solution through a heated funnel.
- Anti-Solvent Addition (Nucleation Control):
 - Maintain temperature at 65–70°C.
 - Slowly add warm Deionized Water (50°C) until the solution becomes slightly turbid (Cloud Point).
 - Ratio: Typically requires 0.5 to 1.0 mL water per gram of solid.
 - Add a small volume of hot Ethanol just enough to clear the turbidity (restore single phase).
- Controlled Cooling (Crystal Growth):
 - Critical Step: Ramp down temperature from 70°C to 25°C at a rate of 0.5°C/min.
 - Seeding (Optional but Recommended): At 55°C, add 0.1% w/w pure Form I seeds to induce controlled nucleation.
 - Once at 25°C, further cool to 0–5°C and hold for 60 minutes to maximize yield.
- Isolation & Drying:

- Filter the slurry using a vacuum Buchner funnel.^{[6][7]}
- Wash: Rinse the cake with a cold (0°C) Ethanol:Water (1:1) mixture to remove mother liquor impurities.
- Dry: Vacuum oven at 50°C for 12 hours. Ensure temperature does not exceed 60°C to prevent surface sintering.

Method B: Rapid Anti-Solvent Precipitation (Acetone/Water)

This method is preferred when particle size reduction (micronization) is required alongside purification. The rapid mixing creates high supersaturation, generating smaller crystals suitable for direct compression tableting.

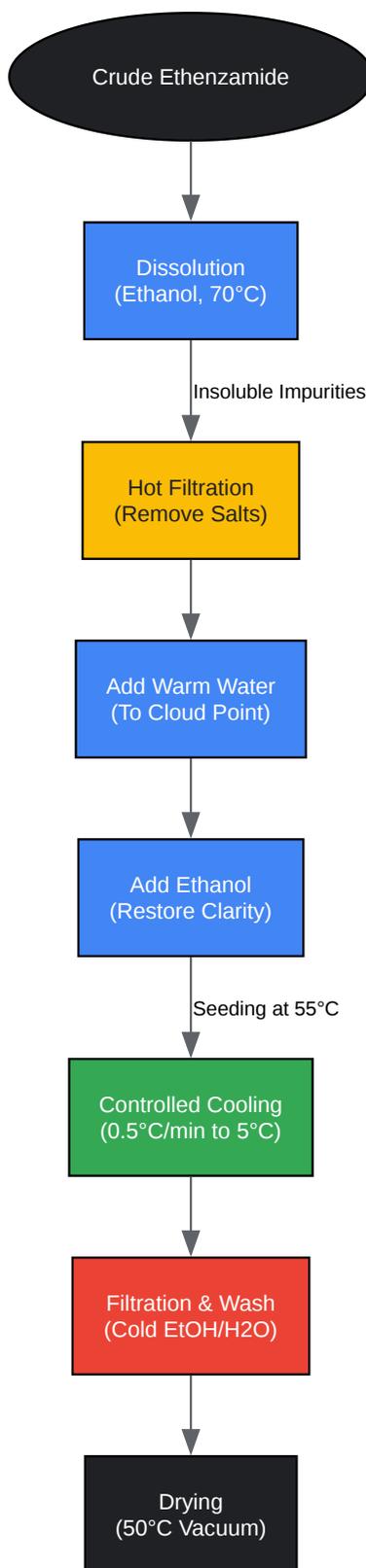
Protocol

- Preparation:
 - Solution A: Dissolve Ethenzamide in Acetone (1 g/5 mL) at Room Temperature (RT). Filter to remove particulates.
 - Solution B: Prepare a large volume of Deionized Water (10x volume of Acetone) chilled to 5°C. Stir vigorously (high shear mixing preferred).
- Precipitation:
 - Inject Solution A into Solution B utilizing a subsurface nozzle or rapid dropwise addition.
 - Mechanism:^{[7][8][9]} The rapid diffusion of acetone into water causes an immediate crash-out of Ethenzamide.
- Recovery:
 - Filter immediately to prevent Ostwald ripening (growth of large crystals at the expense of small ones).
 - Wash heavily with water to remove residual acetone.

- Dry under high vacuum at 40°C.

Process Visualization

Workflow Diagram: Cooling Crystallization (Method A)



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Caption: Figure 1. Step-by-step workflow for the binary solvent (Ethanol/Water) recrystallization process ensuring removal of inorganic salts and controlled crystal growth.

Validation & Quality Control

To ensure the protocol was successful, the following tests are mandatory:

- Melting Point Determination:
 - Target: 132°C – 134°C (Sharp range indicates high purity).
 - Failure Mode: A broad range (e.g., 128–133°C) indicates residual solvent or salicylamide impurity.
- HPLC Purity Analysis:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile:Water (phosphate buffer).
 - Limit: Salicylamide < 0.1%.[\[3\]](#)[\[4\]](#)[\[8\]](#)
- Powder X-Ray Diffraction (PXRD):
 - Verify crystal form against Form I standard reference pattern. Look for characteristic peaks to ensure no metastable polymorphs were generated by rapid cooling.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
"Oiling Out" (Liquid separates before crystals)	Temperature too high or water added too fast.	Re-heat to dissolve.[10][11] Add water more slowly. Ensure temperature is <130°C (MP).
Low Yield	Too much solvent used or cooling insufficient.	Concentrate the mother liquor by evaporation and cool to 0°C.
Colored Crystals	Oxidation products trapped.	Add Activated Carbon (Charcoal) during the hot dissolution step, stir for 10 min, then hot filter.
Broad Melting Point	Wet crystals or mixed polymorphs.	Dry for longer duration. Verify cooling rate was not too fast (induces defects).

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